molecular formula C17H21NO4 B7775094 Scopolamine CAS No. 475199-31-6

Scopolamine

Cat. No. B7775094
M. Wt: 303.35 g/mol
InChI Key: STECJAGHUSJQJN-UHFFFAOYSA-N
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Description

Scopolamine, also known as hyoscine, is a tropane alkaloid drug obtained from a number of plants of the Solanaceae family, including nightshade, henbane, and jimsonweed . It is used to prevent nausea and vomiting caused by motion sickness or from anesthesia given during surgery . Scopolamine also decreases nerve signals that trigger your stomach to vomit . It is also used to treat certain stomach or intestinal problems, muscle spasms, and Parkinson-like conditions .


Synthesis Analysis

Scopolamine is a tropane alkaloid isolated from members of the Solanaceae family of plants, similar to atropine and hyoscyamine, all of which structurally mimic the natural neurotransmitter acetylcholine . Scopolamine was first synthesized in 1959, but to date, synthesis remains less efficient than extracting scopolamine from plants . The supply in scopolamine is mainly covered by large scale field plant cultivation of hybrids between Duboisia myoporoides and Duboisia leichhardtii .


Molecular Structure Analysis

Scopolamine is chemically classified by their bicyclic tropane ring (N-methyl-8-azabicyclo [3.2.1] octane), which is characteristic for a group of approximately 200 compounds naturally occurring in mostly solanaceous plants . The molecular structure of Scopolamine is C17H21NO4 .


Chemical Reactions Analysis

The retention behaviour of scopolamine and its related compounds was investigated on the silica-based HPLC stationary phase . The retention of investigated tropane alkaloids was interpreted by using the Soczewiński-Wachtmeister equation .


Physical And Chemical Properties Analysis

Scopolamine is a colorless crystalline solid, slightly soluble in cold water, but more soluble in organic solvents and hot water .

Scientific Research Applications

  • Anxiety and Depression Research : Scopolamine has been effective in reducing depression and anxiety symptoms in depressed and bipolar populations. Its potential anxiolytic effects have great clinical implications, and zebrafish have been established as a model organism for studying these effects, including mechanisms of action and side effects (Hamilton et al., 2017).

  • Metabolic Engineering for Alkaloid Production : Metabolic engineering techniques have been used to improve the production of scopolamine in plants. Overexpression of genes involved in scopolamine biosynthesis in different plant species has shown promising results in enhancing production, which is beneficial for medicinal applications (Palazón et al., 2008).

  • Neuroprotective Research : Scopolamine-induced cognitive impairment in rats has been used as a model for studying neuroprotective agents. Research has shown that certain compounds can prevent the disruption of synaptic plasticity and cognitive impairments induced by scopolamine, suggesting potential treatments for dementia (Shabani & Mirshekar, 2018).

  • Memory Impairment and Oxidative Stress : Studies have compared the effects of single and repeated doses of scopolamine on memory impairment and oxidative stress in rats. Repeated administration leads to more significant memory function impairment and long-lasting oxidative stress, which may damage hippocampus tissue (Rahimzadegan & Soodi, 2018).

  • Molecular Mechanisms in Alzheimer's Disease : Scopolamine is used in Alzheimer's disease research due to its effects on cholinergic dysfunction and amyloid-β deposition, both hallmarks of the disease. It serves as a pivotal model in understanding the disease's progression and potential treatments (Chen & Yeong, 2020).

  • Gene Expression Profiling in Cognitive Impairment : Research has focused on hippocampal gene expression profiling in scopolamine-treated rats, revealing novel genes and mechanisms involved in scopolamine-induced amnesia. This includes the involvement of GABA and glutamate neurotransmission in cognitive dysfunctions (Brouillette et al., 2007).

Safety And Hazards

Scopolamine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is fatal in contact with skin, fatal if inhaled, and fatal if swallowed . It is not approved for use by anyone younger than 6 months .

Future Directions

Scopolamine patches work best to prevent motion sickness symptoms before they start. So you should apply a patch at least 4 hours before the event that can trigger motion sickness . Always apply the scopolamine patch to a clean, dry, hairless area behind your ear .

properties

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STECJAGHUSJQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60858963
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified
Details Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1080
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting., The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center.
Details Thomson Health Care Inc.; Physicians' Desk Reference 62 ed., Montvale, NJ 2008, p. 2192
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine
Details Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Supplement 5.3; Strasbourg, France, p.3519 (2005)
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

(-)-Scopolamine

Color/Form

Viscous liquid

CAS RN

475199-31-6, 51-34-3
Record name 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60858963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1450
Record name SCOPOLAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150,000
Citations
SE Molchan, RA Martinez, JL Hill, HJ Weingartner… - Brain Research …, 1992 - Elsevier
… scopolamine on some tests of learning and memory. This increased sensitivity of the older group to scopolamine … to consider in using the scopolamine model of memory impairment. The …
Number of citations: 233 www.sciencedirect.com
DJ Safer, RP Allen - Biological psychiatry, 1971 - psycnet.apa.org
… sleeping compounds containing scopolamine. The best antidote to scopolamine is physostigmine, … Because of data indicating that weight corrected (MUg/kg) doses of scopolamine yield …
Number of citations: 264 psycnet.apa.org
UD Renner, R Oertel, W Kirch - Therapeutic drug monitoring, 2005 - journals.lww.com
… The parasympatholytic scopolamine, structurally very similar to … Therefore, scopolamine is most suitable for premedication … Scopolamine was the first drug to be made commercially …
Number of citations: 349 journals.lww.com
ML Furey, WC Drevets - Archives of general psychiatry, 2006 - jamanetwork.com
… Multiple sessions including intravenous infusions of placebo or scopolamine … /scopolamine or scopolamine/placebo sequence (series of 3 placebo sessions and series of 3 scopolamine …
Number of citations: 437 jamanetwork.com
RC Petersen - Psychopharmacology, 1977 - Springer
… effects of scopolamine in man. The first experiment involved 24 volunteers receiving one of three doses of scopolamine (… Results indicated that scopolamine has its primary effect on the …
Number of citations: 230 link.springer.com
I Klinkenberg, A Blokland - Neuroscience & Biobehavioral Reviews, 2010 - Elsevier
… of scopolamine on animal behavior. Examination of the dose–response curve of systemically administered scopolamine … after intracerebral injections of scopolamine. It is concluded that …
Number of citations: 700 www.sciencedirect.com
MP Dunne, LR Hartley - Psychopharmacology, 1986 - Springer
… to investigate the effects of scopolamine upon subjects' ability … between drug condition (scopolamine 0.9 mg versus Placebo) … These results offer support for the notion that scopolamine …
Number of citations: 137 link.springer.com
SF Ullrich, H Hagels, O Kayser - Phytochemistry Reviews, 2017 - Springer
… or scopolamine-N-butyl bromide. That is why there is a longstanding interest to increase the scopolamine … is continuing, as scopolamine and its derivatives like N-butyl scopolamine are …
Number of citations: 53 link.springer.com
Ebert, Kirch - European journal of clinical investigation, 1998 - Wiley Online Library
… studies documented in the literature dealing with the ‘scopolamine model’ of dementia. … of the muscarinic receptor antagonist scopolamine [ 9]. Scopolamine is an anticholinergic agent …
Number of citations: 440 onlinelibrary.wiley.com
ED Caine, H Weingartner, CL Ludlow, EA Cudahy… - …, 1981 - Springer
… gic drug scopolamine produces amnesia in man. This study of scopolamine-induced … Scopolamine impairs aspects of initial memory acquisition (eg, encoding and consolidation) …
Number of citations: 260 link.springer.com

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